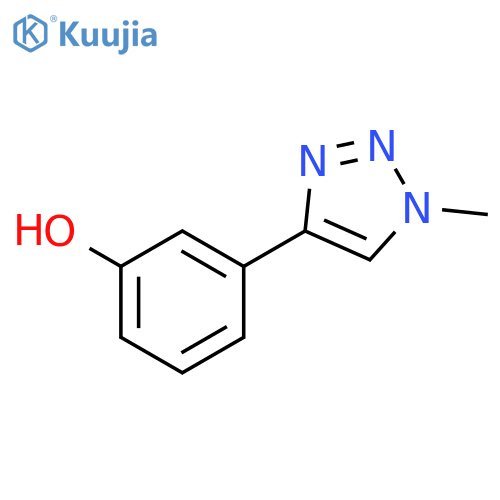Cas no 1855672-27-3 (3-(1-methyl-1H-1,2,3-triazol-4-yl)phenol)

1855672-27-3 structure
商品名:3-(1-methyl-1H-1,2,3-triazol-4-yl)phenol
CAS番号:1855672-27-3
MF:C9H9N3O
メガワット:175.187261343002
MDL:MFCD30208464
CID:5456781
PubChem ID:130603287
3-(1-methyl-1H-1,2,3-triazol-4-yl)phenol 化学的及び物理的性質
名前と識別子
-
- 3-(1-methyl-1H-1,2,3-triazol-4-yl)phenol
- Phenol, 3-(1-methyl-1H-1,2,3-triazol-4-yl)-
-
- MDL: MFCD30208464
- インチ: 1S/C9H9N3O/c1-12-6-9(10-11-12)7-3-2-4-8(13)5-7/h2-6,13H,1H3
- InChIKey: XPGQLFJXLJKBDY-UHFFFAOYSA-N
- ほほえんだ: C1(O)=CC=CC(C2=CN(C)N=N2)=C1
じっけんとくせい
- 密度みつど: 1.27±0.1 g/cm3(Predicted)
- ふってん: 403.7±47.0 °C(Predicted)
- 酸性度係数(pKa): 9.13±0.10(Predicted)
3-(1-methyl-1H-1,2,3-triazol-4-yl)phenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-3173496-0.05g |
3-(1-methyl-1H-1,2,3-triazol-4-yl)phenol |
1855672-27-3 | 95.0% | 0.05g |
$312.0 | 2025-03-19 | |
| Enamine | EN300-3173496-1g |
3-(1-methyl-1H-1,2,3-triazol-4-yl)phenol |
1855672-27-3 | 95% | 1g |
$1343.0 | 2023-09-05 | |
| Enamine | EN300-3173496-1.0g |
3-(1-methyl-1H-1,2,3-triazol-4-yl)phenol |
1855672-27-3 | 95.0% | 1.0g |
$1343.0 | 2025-03-19 | |
| Enamine | EN300-3173496-2.5g |
3-(1-methyl-1H-1,2,3-triazol-4-yl)phenol |
1855672-27-3 | 95.0% | 2.5g |
$2631.0 | 2025-03-19 | |
| 1PlusChem | 1P028UA7-1g |
3-(1-methyl-1H-1,2,3-triazol-4-yl)phenol |
1855672-27-3 | 95% | 1g |
$1722.00 | 2024-06-18 | |
| 1PlusChem | 1P028UA7-50mg |
3-(1-methyl-1H-1,2,3-triazol-4-yl)phenol |
1855672-27-3 | 95% | 50mg |
$448.00 | 2024-06-18 | |
| Aaron | AR028UIJ-10g |
3-(1-methyl-1H-1,2,3-triazol-4-yl)phenol |
1855672-27-3 | 95% | 10g |
$7965.00 | 2023-12-15 | |
| Enamine | EN300-3173496-0.1g |
3-(1-methyl-1H-1,2,3-triazol-4-yl)phenol |
1855672-27-3 | 95.0% | 0.1g |
$466.0 | 2025-03-19 | |
| Enamine | EN300-3173496-10.0g |
3-(1-methyl-1H-1,2,3-triazol-4-yl)phenol |
1855672-27-3 | 95.0% | 10.0g |
$5774.0 | 2025-03-19 | |
| Enamine | EN300-3173496-0.5g |
3-(1-methyl-1H-1,2,3-triazol-4-yl)phenol |
1855672-27-3 | 95.0% | 0.5g |
$1046.0 | 2025-03-19 |
3-(1-methyl-1H-1,2,3-triazol-4-yl)phenol 関連文献
-
S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
-
Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
-
Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370
1855672-27-3 (3-(1-methyl-1H-1,2,3-triazol-4-yl)phenol) 関連製品
- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)
- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)
- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)
- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)
- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)
- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)
- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)
- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)
- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)
- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量